5-[6-(3,4-Dimethylphenyl)-2,3,4,7-tetrahydro-1-methyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methyl-3-thiophenecarboxylic Acid, Ethyl Ester
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Overview
Description
5-[6-(3,4-Dimethylphenyl)-2,3,4,7-tetrahydro-1-methyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methyl-3-thiophenecarboxylic Acid, Ethyl Ester is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(3,4-Dimethylphenyl)-2,3,4,7-tetrahydro-1-methyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methyl-3-thiophenecarboxylic Acid, Ethyl Ester typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[2,3-d]pyrimidine structure, followed by the introduction of the dimethylphenyl group, and finally the attachment of the thiophene carboxylic acid ester. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[6-(3,4-Dimethylphenyl)-2,3,4,7-tetrahydro-1-methyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methyl-3-thiophenecarboxylic Acid, Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[6-(3,4-Dimethylphenyl)-2,3,4,7-tetrahydro-1-methyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methyl-3-thiophenecarboxylic Acid, Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-[6-(3,4-Dimethylphenyl)-2,3,4,7-tetrahydro-1-methyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methyl-3-thiophenecarboxylic Acid, Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-[6-(3,4-Dimethylphenyl)-2,3,4,7-tetrahydro-1-methyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methyl-3-thiophenecarboxylic Acid
- 5-[6-(3,4-Dimethylphenyl)-2,3,4,7-tetrahydro-1-methyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methyl-3-thiophenecarboxylic Acid, Methyl Ester
Uniqueness
The uniqueness of 5-[6-(3,4-Dimethylphenyl)-2,3,4,7-tetrahydro-1-methyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methyl-3-thiophenecarboxylic Acid, Ethyl Ester lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its ethyl ester moiety enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H23N3O5S |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl 5-[6-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H23N3O5S/c1-6-31-22(29)14-12(4)32-19(18(14)27)15-16-20(26(5)23(30)25-21(16)28)24-17(15)13-8-7-10(2)11(3)9-13/h7-9,24,27H,6H2,1-5H3,(H,25,28,30) |
InChI Key |
YNKXCVQUVBMMFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C2=C(NC3=C2C(=O)NC(=O)N3C)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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